2-(Cyanomethyl)nicotinonitrile
Overview
Description
“2-(Cyanomethyl)nicotinonitrile” is a chemical compound with the molecular formula C8H5N3 . It is a derivative of nicotinonitrile , which is an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including “this compound”, has been a subject of research due to their biological and medicinal properties . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray diffraction and sophisticated computational methodologies . These methods can provide insights into the electronic structure and fluorescence behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied. For instance, the ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, melting point analysis can be used to characterize the melting point, a stable physical property, of the sample .Safety and Hazards
Future Directions
The biological and medicinal properties of “2-(Cyanomethyl)nicotinonitrile” and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds . Future research may focus on improving the synthesis process, exploring new applications, and investigating the compound’s potential as a fluorescent sensor and anticancer agent .
Properties
IUPAC Name |
2-(cyanomethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-8-7(6-10)2-1-5-11-8/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWTXYKOGAPLSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611890 | |
Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000536-35-5 | |
Record name | 2-(Cyanomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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